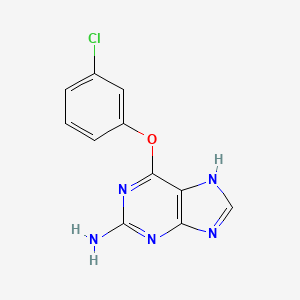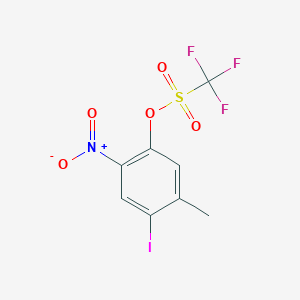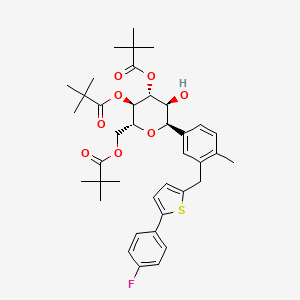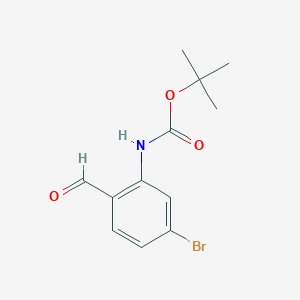![molecular formula C10H20N2O2 B13431960 (3S,4R)-4-[(1-methylpiperidin-4-yl)amino]oxolan-3-ol](/img/structure/B13431960.png)
(3S,4R)-4-[(1-methylpiperidin-4-yl)amino]oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-[(1-methylpiperidin-4-yl)amino]oxolan-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a piperidine ring and an oxolane ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-[(1-methylpiperidin-4-yl)amino]oxolan-3-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions.
Formation of the Oxolane Ring: The oxolane ring is formed through cyclization reactions involving diols or other suitable precursors.
Coupling of the Piperidine and Oxolane Rings: The final step involves coupling the piperidine and oxolane rings through amination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-[(1-methylpiperidin-4-yl)amino]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or ketones.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-4-[(1-methylpiperidin-4-yl)amino]oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-4-[(1-methylpiperidin-4-yl)amino]oxolan-2-ol
- (3S,4R)-4-[(1-ethylpiperidin-4-yl)amino]oxolan-3-ol
Uniqueness
(3S,4R)-4-[(1-methylpiperidin-4-yl)amino]oxolan-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
(3S,4R)-4-[(1-methylpiperidin-4-yl)amino]oxolan-3-ol |
InChI |
InChI=1S/C10H20N2O2/c1-12-4-2-8(3-5-12)11-9-6-14-7-10(9)13/h8-11,13H,2-7H2,1H3/t9-,10-/m1/s1 |
InChI Key |
XMSQJMYLOVPUAB-NXEZZACHSA-N |
Isomeric SMILES |
CN1CCC(CC1)N[C@@H]2COC[C@H]2O |
Canonical SMILES |
CN1CCC(CC1)NC2COCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


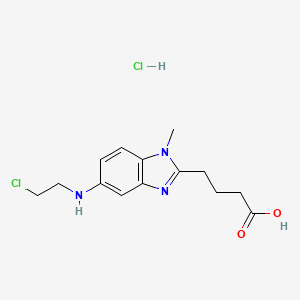
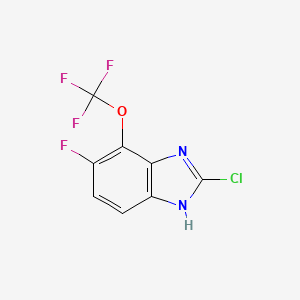


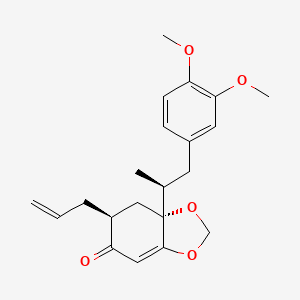
![8-(Benzyloxy)-3-hydroxy-9-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B13431903.png)
![2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431904.png)
